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Compound of Interest

Compound Name: PD-149164

CAS No.: 181941-32-2

Cat. No.: B609869 Get Quote

Executive Summary
PD-149164 is a potent, non-peptide peptoid agonist targeting the Cholecystokinin (CCK)

receptor family.[1] Unlike traditional peptide ligands (e.g., CCK-8), PD-149164 offers superior

bioavailability and stability while maintaining high affinity.

This guide details the in vitro activity of PD-149164, focusing on its dual profile: it exhibits

picomolar binding affinity for the CCK-B receptor (

nM) while acting as a full functional agonist at the CCK-A receptor in specific tissue contexts
(e.g., pancreatic acini). This distinct pharmacological profile makes it a critical tool for
dissecting CCK receptor signaling pathways, particularly Gq-coupled calcium mobilization and
enzyme secretion.

Pharmacological Profile & Mechanism of Action[2]
[3]
Chemical Identity[4]

IUPAC Name: 3-[(2S)-2-{[(adamantan-2-yloxy)carbonyl]amino}-2-(1H-indol-3-

ylmethyl)propanamido]-4-(4-fluorophenyl)butanoic acid.[2]

Class: Peptoid (Non-peptide small molecule).[1]
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Stereochemistry: The (S,S)-configuration is critical for agonist activity; its enantiomer, PD-

151932, acts as a CCK-A antagonist.

Receptor Selectivity and Affinity
PD-149164 demonstrates a significant binding preference for the CCK-B subtype but retains

functional potency at CCK-A.

Receptor Subtype Parameter Value Note

CCK-B Binding 0.083 nM
High-affinity site

(Brain/Gastric)

CCK-A Binding 75 nM Lower affinity binding

CCK-A Functional ~1-10 nM
Full agonist (Amylase

release)

Signal Transduction Pathway
Upon binding to CCK receptors (GPCRs), PD-149164 stabilizes the active conformation,

triggering the

signaling cascade. This results in the hydrolysis of PIP2 by Phospholipase C (PLC), generating
IP3 and DAG, ultimately leading to intracellular calcium mobilization and protein kinase C
(PKC) activation.
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Figure 1: Gq-coupled signaling cascade activated by PD-149164. The compound triggers IP3-

mediated calcium release, driving functional endpoints like amylase secretion.

In Vitro Experimental Protocols
Protocol A: Radioligand Competition Binding (CCK-B)
Objective: Determine the affinity (

or

) of PD-149164 for the CCK-B receptor using a radiolabeled competitor.

Materials:

Source Tissue/Cells: Guinea pig cerebral cortex membranes or HEK-293 cells stably

expressing human CCK-B.

Radioligand: [

I]-CCK-8 (sulfated) or [

H]-L-365,260.

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

, 0.2% BSA, 0.1 mg/mL Bacitracin (to prevent peptide degradation of the radioligand).

Step-by-Step Methodology:

Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 48,000

for 20 mins. Resuspend pellet in Assay Buffer.

Incubation Setup:

Total Binding: Membrane + Radioligand (e.g., 20 pM).

Non-Specific Binding (NSB): Membrane + Radioligand + 1

M CCK-8 (excess unlabeled ligand).
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Experimental: Membrane + Radioligand + PD-149164 (Concentration range:

M to

M).

Equilibrium: Incubate for 60-90 minutes at 25°C.

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3%

polyethyleneimine) using a cell harvester.

Wash: Wash filters

with 3 mL ice-cold Tris buffer.

Quantification: Measure radioactivity via liquid scintillation counting.

Self-Validation: The

should be

nM. If

nM, check for receptor degradation or ligand insolubility.

Protocol B: Functional Amylase Release Assay
Objective: Quantify the agonist efficacy of PD-149164 by measuring amylase secretion from

isolated pancreatic acini (a CCK-A mediated process).

Materials:

System: Isolated rat pancreatic acini.[1]

Buffer: HEPES-buffered Ringer’s solution (HRB), oxygenated, containing soybean trypsin

inhibitor.

Detection: Phadebas® Amylase Test or colorimetric starch substrate.

Workflow Diagram:
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Figure 2: Functional workflow for assessing PD-149164 agonist activity via amylase secretion.

Step-by-Step Methodology:

Isolation: Digest rat pancreas with collagenase to isolate acini.

Equilibration: Pre-incubate acini in HRB for 30 minutes at 37°C under 100%

.

Challenge: Aliquot acini into tubes containing PD-149164 (

to

M). Include a basal control (buffer only) and a positive control (10 nM CCK-8).

Incubation: Incubate for 30 minutes at 37°C.

Separation: Centrifuge at 500

for 30 seconds. Collect supernatant.

Assay: Measure amylase activity in the supernatant using a starch substrate. Express results

as % of Total Cellular Amylase (determined by lysing a separate aliquot of cells).

Result Interpretation: PD-149164 should induce a dose-dependent release of amylase,

reaching a maximal effect similar to CCK-8 (Full Agonist).
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Comparative Analysis & Troubleshooting
PD-149164 vs. Related Compounds
Understanding the structural analogs is vital to avoid experimental error.

Compound Activity Profile Key Difference

PD-149164 Agonist (CCK-B > CCK-A)
(S,S)-configuration; Peptoid

structure.[1]

PD-151932 Antagonist (CCK-A)
Enantiomer of PD-149164.[1]

[3]

CCK-8 Agonist (Non-selective)
Endogenous peptide;

susceptible to proteolysis.

L-365,260 Antagonist (CCK-B selective)
Benzodiazepine derivative;

used as a blocker control.

Troubleshooting Common Issues
High Non-Specific Binding: PD-149164 is lipophilic (Adamantane group). Use low-binding

plastics and include 0.1-0.2% BSA in all buffers to prevent adherence to tube walls.

Lack of Agonist Effect: Ensure cells express the requisite G-proteins. In CHO cells,

overexpression of

may be necessary if endogenous levels are low.

Solubility: Dissolve stock in 100% DMSO. Do not exceed 0.1% DMSO final concentration in

the cell assay, as DMSO can independently affect calcium flux.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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